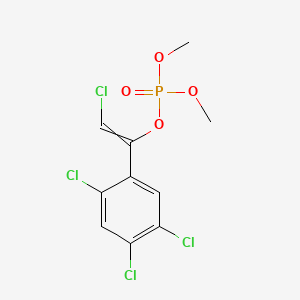

Tetrachlorvinphos

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2-chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl ester involves multiple steps. One common method includes the reaction of trichlorophenyl chloromethane with phosphorus oxychloride, followed by the reaction with (2E)-2-chloro-1-ethenyl ether to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, esterification, and purification through distillation or crystallization .

Análisis De Reacciones Químicas

Types of Reactions

Tetrachlorvinphos undergoes various chemical reactions, including:

Hydrolysis: Slowly hydrolyzed in neutral and acidic media, rapidly hydrolyzed in alkaline media.

Oxidation and Reduction: Limited information is available on specific oxidation and reduction reactions for this compound.

Substitution: Can undergo substitution reactions, particularly involving the chlorine atoms on the phenyl ring.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, with reaction rates varying based on pH.

Substitution: Various nucleophiles can be used to replace chlorine atoms under appropriate conditions.

Major Products Formed

Hydrolysis: Produces phosphoric acid derivatives and chlorinated phenols.

Substitution: Results in the formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Agricultural Applications

Tetrachlorvinphos is primarily utilized in agriculture for pest control. Its applications include:

- Livestock Treatment : TCVP is applied dermally to livestock to control ectoparasites such as fleas and ticks. It is commonly used in cattle, hog, goat, and horse feed, as well as in poultry houses .

- Crop Protection : Historically, TCVP has been used on various crops including cotton, grains, fruits, and vegetables. It functions as a larvicide to manage pest populations effectively .

- Structural Pest Control : TCVP is also employed in structural pest management to control flies and other pests in residential and commercial settings .

Veterinary Applications

In veterinary medicine, TCVP is a key ingredient in flea and tick collars for pets. Its effectiveness in controlling ectoparasites has made it a popular choice among pet owners . Recent studies indicate that TCVP dust released from pet collars is rapidly absorbed into the animal's skin, enhancing its efficacy while raising concerns about potential human exposure through close contact with treated pets .

Human Health Implications

The use of TCVP raises significant health concerns due to its classification as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) . Research findings indicate:

- Carcinogenic Potential : Long-term studies on rats and mice have shown increased incidences of liver tumors associated with TCVP exposure, highlighting its potential carcinogenic effects .

- Neurotoxicity : Studies have demonstrated that TCVP can inhibit cholinesterase activity, leading to neurotoxic effects at higher doses. However, acute toxicity appears to be low .

- Developmental Toxicity : Evidence from animal studies suggests that TCVP may cause developmental toxicity, including reduced weight gain and other adverse effects during gestation .

Environmental Impact

The environmental persistence of TCVP raises concerns regarding its impact on ecosystems. Its application can lead to contamination of soil and water resources, affecting non-target organisms. Regulatory assessments have emphasized the need for careful management of TCVP use to mitigate environmental risks .

Case Study 1: Efficacy in Livestock Management

A study evaluating the effectiveness of TCVP in controlling ectoparasites in cattle demonstrated significant reductions in flea populations post-treatment. The results indicated a 90% efficacy rate within two weeks of application, highlighting its utility in livestock management.

Case Study 2: Human Exposure Assessment

Research conducted by the U.S. Environmental Protection Agency assessed human exposure risks associated with residential use of TCVP in pet collars. The study concluded that while exposure levels were within acceptable limits for most users, specific populations (e.g., children) may be at higher risk due to close contact with treated pets .

Summary Table of Applications

| Application Area | Specific Uses | Health Concerns |

|---|---|---|

| Agricultural | Crop protection, livestock treatment | Potential carcinogenicity |

| Veterinary | Flea and tick collars | Skin absorption leading to exposure |

| Structural Pest Control | Indoor pest management | Residual toxicity |

Mecanismo De Acción

The compound exerts its insecticidal effects by inhibiting cholinesterase, an enzyme essential for the proper functioning of the nervous system in insects. This inhibition leads to the accumulation of acetylcholine, causing continuous nerve signal transmission, paralysis, and eventually death of the insect .

Comparación Con Compuestos Similares

Similar Compounds

- Phosphoric acid, 2-chloro-1-(2,3,5-trichlorophenyl)ethenyl dimethyl ester

- Dimethyl 2,4,5-trichloro-alpha-(chloromethylene)benzyl phosphate

- 2-chloro-1-(2,4,5-trichlorophenyl)vinyl dimethyl phosphate

Uniqueness

Tetrachlorvinphos is unique due to its specific combination of chlorine atoms on the phenyl ring and its efficacy as an insecticide. Its ability to inhibit cholinesterase effectively makes it a valuable compound in pest control .

Actividad Biológica

Tetrachlorvinphos (TCVP) is an organophosphate insecticide that has been widely used in agricultural and veterinary applications. Its biological activity primarily involves neurotoxic effects due to its action as a cholinesterase inhibitor, alongside potential carcinogenic properties. This article synthesizes findings from various studies to present a comprehensive overview of the biological activity of TCVP, including its toxicological profile, resistance mechanisms, and implications for human health.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its chlorinated phenyl structure, which contributes to its insecticidal properties. The compound acts by inhibiting acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses, which disrupts normal neurotransmission.

Acute Toxicity

In acute toxicity studies, TCVP has been classified as practically non-toxic to slightly toxic . Laboratory studies on rats indicated signs of cholinesterase inhibition without permanent behavioral changes or neuropathological effects. For instance, in one study, decreased plasma cholinesterase activity was observed at higher doses, although no significant permanent damage was noted in neurotoxicity assessments .

Chronic Toxicity and Carcinogenicity

Chronic exposure studies have shown that TCVP can lead to increased organ weights and reduced weight gain in test animals. Notably, several carcinogenicity studies have reported a dose-dependent increase in liver tumors among treated rodents. In particular:

- Mice Studies : A significant positive trend was observed in hepatocellular carcinoma incidence in male B6C3F1 mice exposed to TCVP over an extended period (80 weeks). The incidence of tumors increased significantly with higher doses (from 10% in controls to 80% in the highest dose group) .

- Rat Studies : Similar findings were noted in rats, where renal tumors were observed alongside hepatocellular tumors . The compound has been classified as a Group C possible human carcinogen by the EPA based on these findings.

The primary mechanism through which TCVP exerts its toxic effects is through cholinesterase inhibition . This leads to overstimulation of the nervous system, manifesting as muscle twitching, respiratory distress, and potentially death at high exposures. Additionally, there is evidence suggesting that TCVP may act through epigenetic mechanisms that could contribute to its carcinogenic potential .

Resistance Mechanisms

Resistance to TCVP has been documented in various pest populations, notably in the lesser mealworm (Alphitobius diaperinus). Studies indicate that resistance levels can vary significantly among strains:

- In bioassays comparing resistant strains to susceptible ones, TCVP exhibited lower toxicity compared to other insecticides like cyfluthrin. Resistance ratios ranged from 1.7 to 9.5-fold for adults and from 0.5 to 29-fold for larvae .

- The presence of resistant individuals within populations suggests that genetic factors may confer survival advantages even in the absence of insecticide pressure.

Case Studies and Epidemiological Data

Summary Table of Key Findings

Propiedades

Número CAS |

961-11-5 |

|---|---|

Fórmula molecular |

C10H9Cl4O4P |

Peso molecular |

366.0 g/mol |

Nombre IUPAC |

[(E)-2-chloro-1-(2,4,5-trichlorophenyl)ethenyl] dimethyl phosphate |

InChI |

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-10(5-11)6-3-8(13)9(14)4-7(6)12/h3-5H,1-2H3/b10-5+ |

Clave InChI |

UBCKGWBNUIFUST-BJMVGYQFSA-N |

SMILES |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

SMILES isomérico |

COP(=O)(OC)O/C(=C/Cl)/C1=CC(=C(C=C1Cl)Cl)Cl |

SMILES canónico |

COP(=O)(OC)OC(=CCl)C1=CC(=C(C=C1Cl)Cl)Cl |

Color/Form |

Tan to brown crystalline solid Powder Off-white crystalline solid |

Densidad |

Bulk density 50-55 lb/cu ft |

melting_point |

203 to 207 °F (NTP, 1992) 97-98 °C Melting point = 94-97 °C |

Key on ui other cas no. |

961-11-5 22248-79-9 |

Descripción física |

Tetrachlorvinphos appears as colorless crystals or white powder. Somewhat corrosive. (NTP, 1992) Colorless or off-white solid with a mild chemical odor; [HSDB] |

Pictogramas |

Irritant; Environmental Hazard |

Vida útil |

STABLE TO LESS THAN 100 °C; SLOWLY HYDROLYZED IN WATER, 50% LOSS OCCURRING @ 50 °C IN 1300 HR @ PH 3, IN 1060 HR @ PH 7, IN 80 HR @ PH 10.5 /TECHNICAL PRODUCT/ Hydrolyzes in an alkaline environment, & is slowly hydrolyzed in acid & neutral environments. |

Solubilidad |

less than 1 mg/mL at 73 °F (NTP, 1992) SOLUBILITY IS LOW IN HYDROCARBON SOLVENTS; TECHNICAL RABON NOT LESS THAN 94% BY WT ACTIVE INGREDIENT. /TECHNICAL PRODUCT/ Solubility in acetone <200, dichloromethane 400, xylene <150 (all in g/kg, 20 °C) Partially soluble in chloroform Limited solubility in most aromatic hydrocarbons. In water, 11 mg/L at 20 °C |

Sinónimos |

Gardona Rabon Stirofos Tetrachlorvinphos |

Presión de vapor |

4.2e-08 mmHg at 68 °F (NTP, 1992) 0.00000004 [mmHg] 4.20X10-8 mm Hg at 20 °C |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.